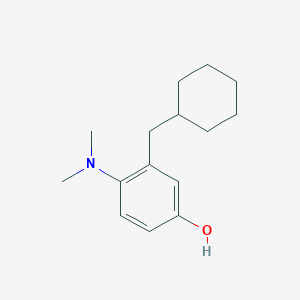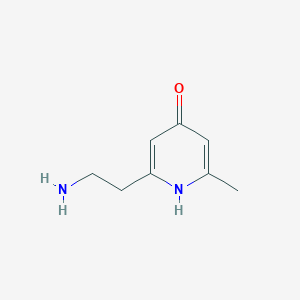
2-(2-Aminoethyl)-6-methylpyridin-4-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Aminoethyl)-6-methylpyridin-4-OL is an organic compound that features a pyridine ring substituted with an aminoethyl group and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethyl)-6-methylpyridin-4-OL typically involves the functionalization of a pyridine ring. One common method is the reaction of 2-chloro-6-methylpyridine with ethylenediamine under basic conditions to introduce the aminoethyl group. The hydroxyl group can be introduced through subsequent oxidation reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Aminoethyl)-6-methylpyridin-4-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the amino group.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can lead to the formation of amines or alkanes .
Aplicaciones Científicas De Investigación
2-(2-Aminoethyl)-6-methylpyridin-4-OL has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mecanismo De Acción
The mechanism of action of 2-(2-Aminoethyl)-6-methylpyridin-4-OL involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The hydroxyl group can participate in redox reactions, affecting cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
Ethanolamine: Similar in structure but lacks the pyridine ring.
2-Aminoethanol: Contains an amino and hydroxyl group but differs in the carbon chain length and ring structure
Uniqueness
2-(2-Aminoethyl)-6-methylpyridin-4-OL is unique due to its combination of a pyridine ring with both aminoethyl and hydroxyl groups. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications .
Propiedades
Fórmula molecular |
C8H12N2O |
|---|---|
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
2-(2-aminoethyl)-6-methyl-1H-pyridin-4-one |
InChI |
InChI=1S/C8H12N2O/c1-6-4-8(11)5-7(10-6)2-3-9/h4-5H,2-3,9H2,1H3,(H,10,11) |
Clave InChI |
SQDICDPHESYRRI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)C=C(N1)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



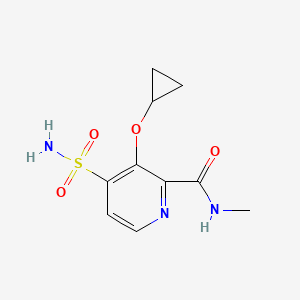
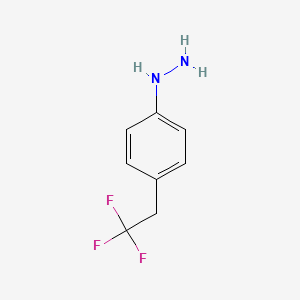
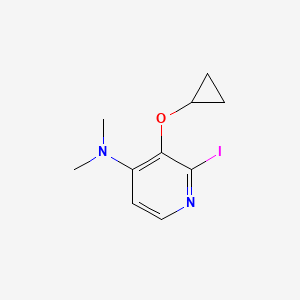
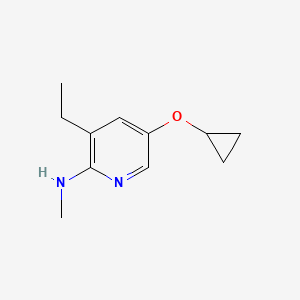

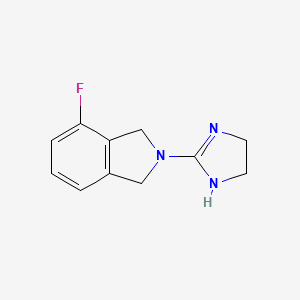
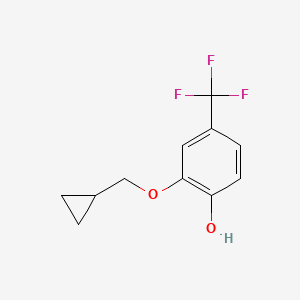


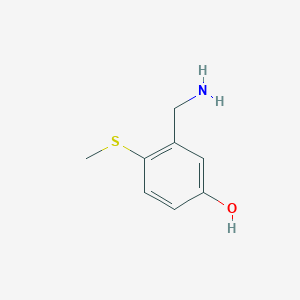
![2-[4-Chloro-6-(trifluoromethyl)pyridin-3-YL]ethanamine](/img/structure/B14836442.png)
